molecular formula C7H6BrCl B1630557 4-Chlorobenzyl bromide CAS No. 622-95-7

4-Chlorobenzyl bromide

Cat. No.: B1630557
CAS No.: 622-95-7
M. Wt: 205.48 g/mol
InChI Key: KQNBRMUBPRGXSL-UHFFFAOYSA-N
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Description

4-Chlorobenzyl bromide is an organic compound with the molecular formula C₇H₆BrCl. It is a derivative of benzyl bromide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that this compound can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that 4-Chlorobenzyl bromide could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been documented.

Molecular Mechanism

It is known to undergo reactions at the benzylic position, which involve the removal of a hydrogen atom and the formation of a free radical . This suggests that it could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression. Specific molecular mechanisms have not been documented.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl bromide can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

4-Chlorobenzyl bromide undergoes various types of chemical reactions, including:

Major Products Formed:

    Phenylacetic Acid: Formed through carbonylation reactions.

    Various Substituted Benzyl Compounds: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

4-Chlorobenzyl bromide can be compared with other benzyl halides:

Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and properties compared to other benzyl halides. This makes it particularly useful in specific synthetic applications where the chlorine atom’s electronic effects are beneficial.

Properties

IUPAC Name

1-(bromomethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNBRMUBPRGXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211247
Record name 1-(Bromomethyl)-4-chlorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-95-7
Record name 4-Chlorobenzyl bromide
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Record name 1-(Bromomethyl)-4-chlorobenzene
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Record name 1-(Bromomethyl)-4-chlorobenzene
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Record name 1-(bromomethyl)-4-chlorobenzene
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Record name 4-Chlorobenzyl bromide
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Synthesis routes and methods I

Procedure details

To a suspension of 4-chlorobenzyl alcohol (14.26 g, 100 mmol) in CH2Cl2 (40 mL) at ambient temperature was added added dropwise a solution of PBr3 in CH2Cl2 (1.0M, 32 mL, 32 mmol). The reaction mixture was stirred for 72 hours at ambient temperature and then was poured slowly onto ice. The layers were separated and the organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give 4-chlorobenzyl bromide (19.76 g) as a colorless solid.
Quantity
14.26 g
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40 mL
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32 mL
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Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (19 g, 0.107 mole) and benzoyl peroxide (2.5 g, 0.01 mole) were added to p-chlorotoluene (13 g, 0.103 mole) in carbon tetrachloride (100 mL). The reaction mixture was stirred and refluxed gently for 2 hours. When the succinimide rose to the surface, the reaction was finished. The solution was cooled to room temperature and the succinimide was filtered off. The filtrate was evaporated on a rotary evaporator. Then distillation gave p-chlorobenzyl bromide as colorless crystal (80° C.-85° C./1 mm Hg).
Quantity
19 g
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2.5 g
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13 g
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100 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

100 ml of HBr (48%) were heated to 90° and treated portionwise with 1.43 g (0.01 mol) of 4-chlorobenzyl alcohol. The mixture was stirred for 1/4 hr. and then cooled to room temperature. The mixture was extracted with ethyl acetate and the organic phase was washed with water and saturated sodium chloride solution and dried over sodium sulfate. 1.82 g (88.6%) of 4-chloro-benzyl bromide were obtained as colorless crystals; m.p. 53°-55°.
Quantity
1.43 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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